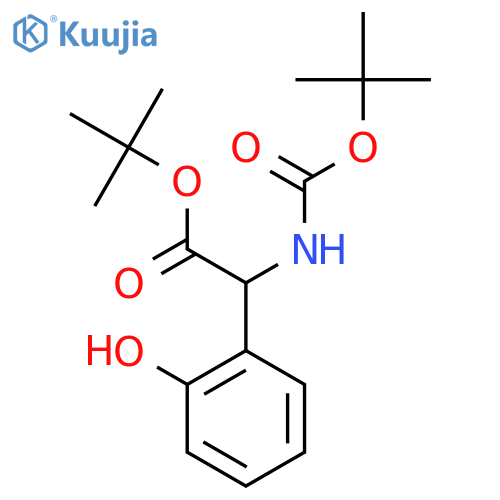

Cas no 2580185-72-2 (tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate)

tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate

- 2580185-72-2

- EN300-27718453

- tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate

-

- インチ: 1S/C17H25NO5/c1-16(2,3)22-14(20)13(11-9-7-8-10-12(11)19)18-15(21)23-17(4,5)6/h7-10,13,19H,1-6H3,(H,18,21)

- InChIKey: GLKJPNIHEVOEOG-UHFFFAOYSA-N

- ほほえんだ: O(C(C(C1C=CC=CC=1O)NC(=O)OC(C)(C)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 323.17327290g/mol

- どういたいしつりょう: 323.17327290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 84.9Ų

tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27718453-1g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 1g |

$1229.0 | 2023-09-10 | ||

| Enamine | EN300-27718453-0.5g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 0.5g |

$1180.0 | 2025-03-20 | |

| Enamine | EN300-27718453-10.0g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 10.0g |

$5283.0 | 2025-03-20 | |

| Enamine | EN300-27718453-0.1g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 0.1g |

$1081.0 | 2025-03-20 | |

| Enamine | EN300-27718453-10g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 10g |

$5283.0 | 2023-09-10 | ||

| Enamine | EN300-27718453-1.0g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 1.0g |

$1229.0 | 2025-03-20 | |

| Enamine | EN300-27718453-2.5g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 2.5g |

$2408.0 | 2025-03-20 | |

| Enamine | EN300-27718453-5.0g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 5.0g |

$3562.0 | 2025-03-20 | |

| Enamine | EN300-27718453-5g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 5g |

$3562.0 | 2023-09-10 | ||

| Enamine | EN300-27718453-0.05g |

tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetate |

2580185-72-2 | 95.0% | 0.05g |

$1032.0 | 2025-03-20 |

tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate 関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetateに関する追加情報

Introduction to Tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate (CAS No. 2580185-72-2)

Tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate, identified by its Chemical Abstracts Service Number (CAS No. 2580185-72-2), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their versatile applications in drug synthesis and biochemical research. The structural features of this compound, particularly its tert-butoxy carbonylamino and 2-hydroxyphenyl functional groups, make it a valuable intermediate in the development of novel therapeutic agents.

The tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate molecule is characterized by a chiral center, which is a critical feature for many pharmacologically active compounds. The presence of the tert-butoxy carbonylamino group not only enhances the stability of the molecule during synthetic processes but also provides a site for further functionalization, enabling the creation of more complex drug candidates. Additionally, the 2-hydroxyphenyl moiety introduces hydrophilic properties, which can influence solubility and bioavailability, making it an attractive component in drug design.

In recent years, there has been a surge in research focused on developing novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate compound has been explored as a potential scaffold for designing molecules that can interact with these targets. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, which are crucial for modulating inflammatory responses and have shown promise in clinical trials for conditions like rheumatoid arthritis.

One of the most compelling aspects of this compound is its role in peptide synthesis. The (tert-butoxy)carbonylamino group serves as an effective protecting group for amino acids, allowing chemists to construct complex peptide chains with high precision. This has significant implications for the development of peptide-based therapeutics, which are increasingly recognized for their therapeutic potential in areas such as hormone replacement therapy and antiviral treatments. The 2-hydroxyphenyl group also contributes to the overall stability of the peptide backbone, ensuring that the synthesized peptides retain their biological activity under various conditions.

The pharmaceutical industry has shown particular interest in derivatives of tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate due to their potential as prodrugs or lead compounds. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body, offering advantages such as improved absorption and reduced toxicity. By leveraging the structural features of this compound, researchers have been able to design prodrugs that exhibit enhanced pharmacokinetic properties, making them more effective in treating a wide range of diseases.

Recent advancements in computational chemistry have further highlighted the importance of tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate as a building block for drug discovery. Molecular modeling studies have revealed that this compound can be engineered to interact with specific protein targets with high affinity and selectivity. These insights have guided the development of novel drug candidates that exhibit improved efficacy and reduced side effects compared to existing therapies. Moreover, the ability to predict the behavior of this compound using computational methods has accelerated the drug discovery process, leading to faster development cycles and more cost-effective solutions.

The role of tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemical research. Its unique structural properties make it a suitable candidate for developing advanced materials with tailored functionalities. For example, researchers have investigated its potential use in creating polymers with enhanced mechanical strength and chemical resistance, which could find applications in aerospace and automotive industries.

In conclusion, Tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate (CAS No. 2580185-72-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features and functional groups make it an invaluable tool for synthetic chemists and pharmacologists working on next-generation therapeutics. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative solutions is likely to grow even further.

2580185-72-2 (tert-butyl 2-{(tert-butoxy)carbonylamino}-2-(2-hydroxyphenyl)acetate) 関連製品

- 2942-02-1(2-methyl-6-nitro-Quinoxaline)

- 2229217-12-1(methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate)

- 1131587-95-5(Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate)

- 17392-15-3(2-hydroxy-3(2H)-Benzofuranone)

- 724740-10-7(2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)

- 1416346-08-1(5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester)

- 338401-91-5(N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine)

- 4696-76-8(Bekanamycin)

- 1779806-94-8(2-(Chloromethyl)cyclopropane-1-carboxylic acid)

- 2171439-55-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyloxolane-3-carboxylic acid)